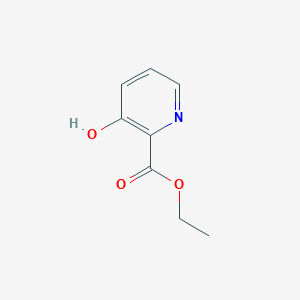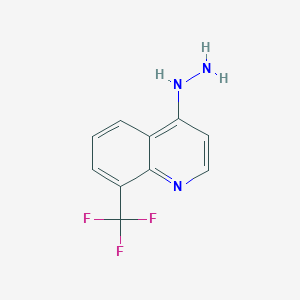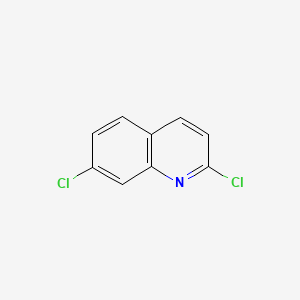
Bromure de 9-phénylanthrylmagnésium
Vue d'ensemble
Description
9-Phenanthrylmagnesium bromide is an organometallic compound that is used extensively in scientific research. It is a highly reactive compound that is used as a reagent in many chemical reactions. The compound is synthesized using a Grignard reaction between phenanthryl chloride and magnesium bromide.
Applications De Recherche Scientifique
Réactif de Grignard
Le bromure de 9-phénylanthrylmagnésium est un réactif de Grignard . Les réactifs de Grignard sont des composés organomagnésiens largement utilisés en chimie organique pour la formation de liaisons carbone-carbone. Ce sont des outils puissants pour la formation de liaisons carbone-carbone, et ils sont souvent utilisés dans la synthèse de molécules organiques complexes.
Préparation de 9-alkyl et 9-arylthiophénanthrènes
Le this compound peut être utilisé comme réactif pour préparer des 9-alkyl et 9-arylthiophénanthrènes en réagissant avec des composés alkyl ou aryl thiol . Cette réaction est utile dans la synthèse de divers composés organiques, y compris les produits pharmaceutiques et les matériaux pour l'électronique organique.
Synthèse du (S)-α-méthylbenzyle 1-(9-phénylanthryl)-2-naphtoate
Ce composé peut être synthétisé en traitant le (S)-α-méthylbenzyle méthoxy-2-naphtoate avec du this compound . Cette réaction est une étape clé dans la synthèse de certains composés organiques chiraux.
Synthèse du 1-(9-phénylanthryl)-1-phényléthanol (carbinol)
Le this compound peut être utilisé pour synthétiser le 1-(9-phénylanthryl)-1-phényléthanol (carbinol) en réagissant avec l'acétophénone . Cette réaction est un exemple de réaction de Grignard, où un réactif de Grignard (dans ce cas, le this compound) est utilisé pour former une nouvelle liaison carbone-carbone.
Applications en science des matériaux
En raison de sa réactivité, le this compound peut être utilisé dans la synthèse de divers matériaux, y compris les polymères et les semi-conducteurs organiques .
Applications pharmaceutiques
Dans l'industrie pharmaceutique, le this compound peut être utilisé dans la synthèse de divers médicaments, en particulier ceux qui contiennent un groupe phénylanthryle .
Mécanisme D'action
Target of Action
9-Phenanthrylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation. The primary targets of 9-Phenanthrylmagnesium bromide are electrophilic carbon atoms in organic molecules, where it acts as a nucleophile.
Mode of Action
The mode of action of 9-Phenanthrylmagnesium bromide involves a nucleophilic attack on the electrophilic carbon atom of an organic molecule . This results in the formation of a new carbon-carbon bond, leading to the synthesis of a wide range of organic compounds.
Biochemical Pathways
The Grignard reaction, which involves the use of 9-Phenanthrylmagnesium bromide, is a key step in various biochemical pathways for the synthesis of complex organic molecules . For instance, it can be used to prepare 9-alkyl and 9-arylthiophenanthrenes by reacting with alkyl or aryl thiol compounds .
Pharmacokinetics
It’s worth noting that grignard reagents, including 9-phenanthrylmagnesium bromide, are generally sensitive to moisture and air, requiring careful handling and storage .
Result of Action
The result of the action of 9-Phenanthrylmagnesium bromide is the formation of new organic compounds. For example, it can react with acetophenone to produce 1-(9-Phenanthryl)-1-phenylethanol (carbinol) .
Action Environment
The action of 9-Phenanthrylmagnesium bromide is highly dependent on the environment. It requires anhydrous conditions and is typically carried out in an inert atmosphere to prevent reaction with water or oxygen . The reaction is usually performed in solvents like diethyl ether or tetrahydrofuran (THF), which can stabilize the Grignard reagent .
Propriétés
IUPAC Name |
magnesium;9H-phenanthren-9-ide;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9.BrH.Mg/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13;;/h1-9H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYSGLNTEAQBIV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=[C-]C3=CC=CC=C32.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





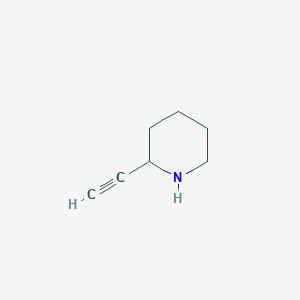

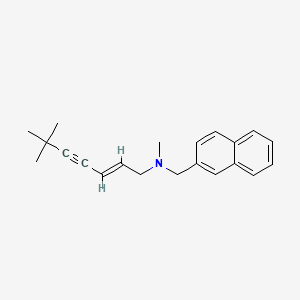

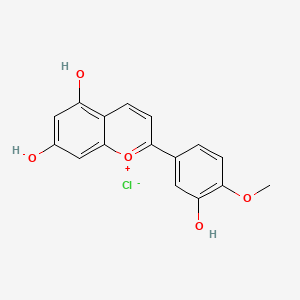
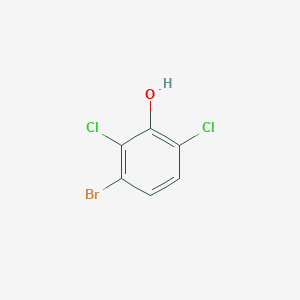
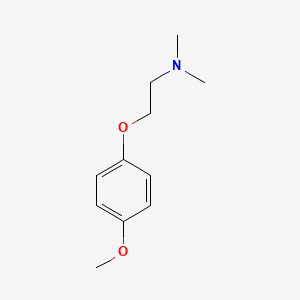
![2-Methylbenzo[d]thiazole-5-carbonitrile](/img/structure/B1602028.png)

